molecular formula C6H13ClFNO B13890112 [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride

[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride

Cat. No.: B13890112
M. Wt: 169.62 g/mol
InChI Key: BCPYKBPIYPNTAF-UHFFFAOYSA-N
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Description

[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl group are introduced through selective fluorination and alkylation reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride: This compound features a trifluoromethyl group instead of a single fluorine atom.

    [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride: Similar structure but with different stereochemistry.

Uniqueness

[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

(4-fluoro-2-methylpyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-6(4-9)2-5(7)3-8-6;/h5,8-9H,2-4H2,1H3;1H

InChI Key

BCPYKBPIYPNTAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)F)CO.Cl

Origin of Product

United States

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